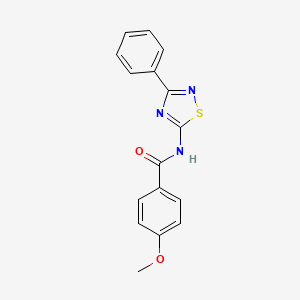

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . This compound is a part of the thiadiazolobenzamide series of compounds .

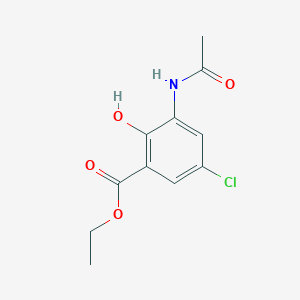

Molecular Structure Analysis

Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .

Wissenschaftliche Forschungsanwendungen

Nematocidal Activities

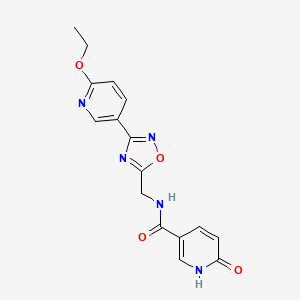

A study by Liu et al. (2022) highlights the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, including compounds related to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide. These compounds demonstrated significant nematocidal activities against Bursaphelenchus xylophilus, a nematode pest, showing potential as lead compounds for nematicide development (Liu et al., 2022).

Photodynamic Therapy for Cancer Treatment

Pişkin et al. (2020) synthesized zinc phthalocyanine compounds with substituents including thiadiazole groups. These compounds exhibited high singlet oxygen quantum yield, making them promising as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antihyperglycemic Agents

Nomura et al. (1999) synthesized a series of benzamide derivatives, including those with structural similarity to 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, as potential antidiabetic agents. One of these compounds, KRP-297, showed promise as a drug candidate for treating diabetes mellitus (Nomura et al., 1999).

Fluorescence and Photophysical Properties

Zhang et al. (2017) reported on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These compounds exhibited excellent photophysical properties like large Stokes shift and solid-state fluorescence, relevant for applications in imaging and sensing (Zhang et al., 2017).

Antimicrobial Agents

Bikobo et al. (2017) synthesized thiazole derivatives with antimicrobial properties. Some of these compounds were more potent than reference drugs against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Adenosine Receptor Antagonists

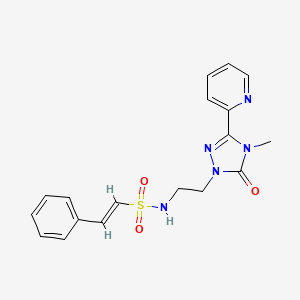

Van Muijlwijk-Koezen et al. (2001) developed thiadiazole and thiazole derivatives as adenosine receptor antagonists. These compounds showed high affinity and selectivity for adenosine receptors, useful in understanding molecular recognition in adenosine receptors (Van Muijlwijk-Koezen et al., 2001).

Antifungal Effects

Jafar et al. (2017) studied the antifungal effects of various pyrimidin-2-amine derivatives, including those with thiadiazole components. These compounds demonstrated effective antifungal properties against Aspergillus species (Jafar et al., 2017).

Eigenschaften

IUPAC Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXOHBJCGPTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[cyano(3-cyano-4-fluorophenyl)amino]-N-phenylacetamide](/img/structure/B2675333.png)

![3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2675334.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2675335.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2675344.png)

![1-(5,6,7,8-Tetrahydrothieno[3,2-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2675347.png)

![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675348.png)

![2-((1-((2,5-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2675349.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2675354.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/no-structure.png)